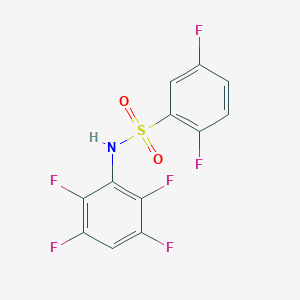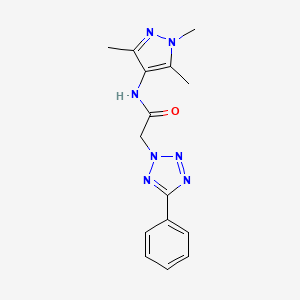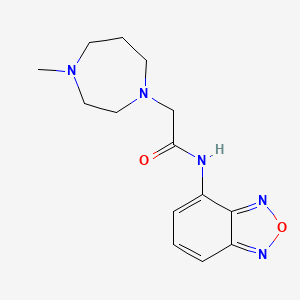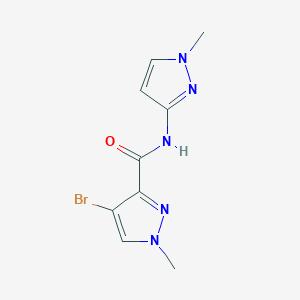![molecular formula C18H26N2O2S B14931771 2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14931771.png)
2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by its unique structure, which includes a cyclopentylpropanoyl group, a tetrahydrobenzothiophene ring, and a carboxamide group
Métodos De Preparación
The synthesis of 2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the Cyclopentylpropanoyl Group: This step involves the reaction of cyclopentylpropanoic acid with thionyl chloride to form cyclopentylpropanoyl chloride.
Amidation Reaction: The cyclopentylpropanoyl chloride is then reacted with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the presence of a base such as triethylamine to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide or thiophene ring positions using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include other thiophene carboxamides and related heterocyclic compounds. These compounds may share similar structural features but differ in their specific functional groups or substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Some similar compounds include:
Propiedades
Fórmula molecular |
C18H26N2O2S |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
2-(3-cyclopentylpropanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H26N2O2S/c1-11-6-8-13-14(10-11)23-18(16(13)17(19)22)20-15(21)9-7-12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H2,19,22)(H,20,21) |
Clave InChI |
TYUNODUISLXHCH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Chloro-4-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14931698.png)
![3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14931713.png)
methanone](/img/structure/B14931715.png)
methanone](/img/structure/B14931720.png)
![13-cyclopropyl-6-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14931721.png)
![6-[(2,6-Diethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14931734.png)

![1-(Pyridin-4-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B14931755.png)
![3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14931766.png)
![3-[(3,4-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14931774.png)
![N,N-dicyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14931776.png)

